3-(3,4-Dichlorophenyl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylurea
Description
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-1-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-18(2)11-25-17(22-18)23(13-6-4-3-5-7-13)16(24)21-12-8-9-14(19)15(20)10-12/h3-10H,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYZOQPFZBDCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)N(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-Dichlorophenyl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylurea is a member of the phenylurea class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Contains a dichlorophenyl group which is known for enhancing biological activity.
- The oxazole ring contributes to its interaction with biological targets.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of phenylurea, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study reported that similar compounds showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 2.39 μM to 3.90 μM against lung cancer (A549) and colorectal cancer (HCT-116) cell lines .
| Compound | IC50 (A549) | IC50 (HCT-116) |
|---|---|---|
| This compound | TBD | TBD |
| Sorafenib | 2.12 ± 0.18 μM | 2.25 ± 0.71 μM |
The mechanism through which this compound exerts its antiproliferative effects may involve the inhibition of specific signaling pathways associated with cancer cell proliferation. For example, studies suggest that similar compounds interact with the Raf/MEK/ERK pathway , which is crucial in many cancers . The presence of electron-withdrawing groups such as chlorine enhances the binding affinity to target proteins.
Study on Structure-Activity Relationships (SAR)
Research has indicated that modifications on the phenyl and oxazole rings significantly affect the biological activity of phenylurea derivatives. For example:
- Substituents at the para position of the phenyl ring generally enhance activity.
- The presence of halogen atoms increases lipophilicity and binding affinity to target sites.
In Vivo Studies
While in vitro studies provide valuable insights into the antiproliferative potential, in vivo studies are essential for understanding the pharmacokinetics and dynamics of this compound. Preliminary animal studies are needed to evaluate toxicity and therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and synthetic/functional insights between the target compound and related derivatives:
Key Comparative Insights
Substituent Effects: The 3,4-dichlorophenyl group in the target compound differentiates it from pyridine (compound 18) or biphenyl () analogs. Chlorine atoms increase electronegativity and may enhance interactions with hydrophobic protein pockets. 4,4-Dimethyl oxazole vs.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels biphenyl-oxazole intermediates (e.g., Suzuki coupling ), whereas compound 18 requires aziridine formation, which is more synthetically challenging .
- Byproduct 17 () highlights the risk of low yields in complex multi-component reactions, underscoring the need for optimized conditions.
Functional Group Versatility :
- The urea linkage in the target compound offers hydrogen-bonding capability, contrasting with the aldehyde in biphenyl-oxazole derivatives (), which is more reactive but less stable.
The target compound’s lack of chiral centers simplifies purification and reproducibility.
Research Findings and Implications
- Bioactivity: While direct biological data for the target compound are unavailable, structurally related urea derivatives are known for herbicide or pharmaceutical applications (e.g., sulfonylurea herbicides). The dichlorophenyl group may confer antifungal or kinase-inhibitory properties, as seen in analogs .
- Thermodynamic Stability: The dimethyl-oxazole ring likely improves thermal stability compared to non-methylated variants, as methyl groups reduce ring puckering and entropy loss .
- Synthetic Scalability : The high yields (80–95%) reported for biphenyl-oxazole intermediates () suggest that the target compound could be synthesized efficiently at scale.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-(3,4-dichlorophenyl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylurea with high purity and yield?
- The synthesis typically involves multi-step organic reactions, including cyclization and coupling steps. Key parameters include temperature control (e.g., maintaining 60–80°C for oxazole ring formation), solvent selection (polar aprotic solvents like DMF or THF), and reaction time optimization (monitored via thin-layer chromatography (TLC)) . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. NMR and LC-MS should validate structural integrity .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- 1H/13C NMR : Analyze aromatic proton environments (δ 6.8–7.6 ppm for dichlorophenyl and phenyl groups) and oxazolone ring protons (δ 1.2–1.5 ppm for dimethyl groups).
- IR Spectroscopy : Identify urea carbonyl stretching (~1650–1700 cm⁻¹) and oxazole C=N absorption (~1600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C22H20Cl2N3O2: 452.09 Da) . Cross-reference with crystallographic data from analogous compounds (e.g., Acta Crystallographica reports) improves confidence .
Q. What experimental design principles are critical for assessing this compound’s stability under varying conditions?
- Accelerated Stability Studies : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
- pH-Dependent Stability : Test solubility and decomposition in buffers (pH 1–13) to identify labile functional groups (e.g., urea bond hydrolysis under acidic conditions) . Include control batches and statistical replicates (n ≥ 3) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Mechanistic Reproducibility : Validate assay conditions (e.g., cell line specificity, ATP levels in kinase assays) that may alter potency. For example, discrepancies in IC50 values (e.g., 10 nM vs. 1 µM) may arise from differences in cellular permeability or protein binding .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to compare binding modes with homologous targets (e.g., kinase domains or GPCRs). Adjust for solvent artifacts (DMSO interference >0.1%) .
Q. What strategies are recommended for studying this compound’s environmental fate and ecotoxicological impact?
- Environmental Partitioning : Measure logP (octanol-water partition coefficient) to predict bioaccumulation. Analogous compounds (e.g., 3-(4-chlorophenyl)-1,1-diallylurea) show logP ~3.2, suggesting moderate soil adsorption .
- Biotic Transformation : Use LC-QTOF-MS to identify metabolites in model organisms (e.g., Daphnia magna). Project INCHEMBIOL protocols recommend 28-day exposure studies to assess chronic toxicity .
Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Scaffold Modification : Systematically alter substituents (e.g., replacing dichlorophenyl with fluorophenyl) and evaluate changes in target binding (e.g., via surface plasmon resonance (SPR)).
- Data Integration : Correlate electronic properties (Hammett σ constants) with bioactivity. For example, electron-withdrawing groups on the phenyl ring enhance urea-mediated hydrogen bonding .
Q. What advanced techniques are suitable for elucidating this compound’s interaction with biological macromolecules?
- X-ray Crystallography : Co-crystallize with target proteins (e.g., human carbonic anhydrase) to resolve binding pockets. Use synchrotron radiation for high-resolution (<2.0 Å) data .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish enthalpic vs. entropic contributions to affinity .
Methodological Guidelines
- Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to assess inter-laboratory variability in bioactivity assays .
- Theoretical Frameworks : Link mechanistic hypotheses to established theories (e.g., lock-and-key vs. induced-fit models for enzyme inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
